molecular formula C17H19NOS B8239054 (R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Cat. No.: B8239054
M. Wt: 285.4 g/mol
InChI Key: AZMKRZALCNPMMD-AWEZNQCLSA-N
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Description

(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKRZALCNPMMD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C17H19NOS
  • Molecular Weight : 285.4039 g/mol
  • CAS Number : 2828438-77-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring may facilitate binding to biological macromolecules, influencing various biochemical pathways.

Biological Activity Overview

Research has indicated that derivatives of 4,5-dihydrooxazole compounds exhibit a range of biological activities:

  • Antifungal Activity :
    • A study on related compounds demonstrated broad-spectrum antifungal efficacy against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Minimum inhibitory concentrations (MIC) ranged from 0.03 to 2 μg/mL, indicating potent antifungal properties .
  • Metabolic Stability :
    • Selected derivatives showed high metabolic stability in human liver microsomes with half-lives exceeding 60 minutes, suggesting favorable pharmacokinetic profiles for potential therapeutic applications .
  • CYP Enzyme Interaction :
    • Compounds similar to this compound displayed minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, which is crucial for reducing drug-drug interaction risks in clinical settings .

Study on Antifungal Derivatives

In a recent study involving the synthesis of several 4,5-dihydrooxazole derivatives, compounds A30-A34 were evaluated for their antifungal activity. The results highlighted that:

  • MIC Values :
    • Against Candida albicans: 0.03 - 0.5 μg/mL
    • Against Cryptococcus neoformans: 0.25 - 1 μg/mL
    • Against Aspergillus fumigatus: 0.25 - 2 μg/mL

This study underscores the potential of these compounds as antifungal agents .

Pharmacokinetic Evaluation in Animal Models

Pharmacokinetic studies conducted on compound A31 in SD rats revealed promising absorption and distribution characteristics, making it a candidate for further development in antifungal therapies .

Data Summary Table

PropertyValue/Description
IUPAC Name(4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
Molecular FormulaC17H19NOS
Molecular Weight285.4039 g/mol
CAS Number2828438-77-1
Antifungal MIC (C. albicans)0.03 - 0.5 μg/mL
Antifungal MIC (C. neoformans)0.25 - 1 μg/mL
Antifungal MIC (A. fumigatus)0.25 - 2 μg/mL
Metabolic Half-life>60 minutes in human liver microsomes

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